6-Amino-3-(3-nitrophenyl)-4-(thiophen-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-3-(3-nitrophenyl)-4-(thiophen-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including an amino group, a nitrophenyl group, a thiophene ring, and a pyrano-pyrazole core, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(3-nitrophenyl)-4-(thiophen-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-nitrobenzaldehyde with thiophene-2-carboxylic acid hydrazide in the presence of a base, followed by cyclization with malononitrile and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, purification techniques like recrystallization and chromatography would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(3-nitrophenyl)-4-(thiophen-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the nitro group would yield amino derivatives. Substitution reactions would result in various substituted aromatic compounds.
Scientific Research Applications
6-Amino-3-(3-nitrophenyl)-4-(thiophen-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 6-Amino-3-(3-nitrophenyl)-4-(thiophen-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Similarly, its anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-thiophen-2-yl-thieno[2,3-b]pyridine-2-carbonitrile
- 4-Amino-3-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine
- 5-Amino-3-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile
Uniqueness
6-Amino-3-(3-nitrophenyl)-4-(thiophen-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
6-amino-3-(3-nitrophenyl)-4-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O3S/c18-8-11-13(12-5-2-6-26-12)14-15(20-21-17(14)25-16(11)19)9-3-1-4-10(7-9)22(23)24/h1-7,13H,19H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFRHVFAVLLRSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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